molecular formula C29H27N5O3S B2742309 6-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one CAS No. 685107-20-4

6-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one

Cat. No.: B2742309
CAS No.: 685107-20-4
M. Wt: 525.63
InChI Key: MEZPIUWICCKGKB-UHFFFAOYSA-N
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Description

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one is a complex organic compound that features a unique combination of pyrrole, thiophene, and pyrazolo-pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one involves multiple steps, starting with the preparation of key intermediates. One common approach includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its electronic properties may be useful in the development of organic semiconductors or photovoltaic materials.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-pyrazolo[5’‘,1’‘:2’,3’]pyrimido[4’,5’:4,5]pyrido[2,1-a]isoquinolin-6-one apart is its complex structure, which combines multiple heterocyclic rings. This unique arrangement provides it with distinct electronic and steric properties, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

6-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-18,19-dimethoxy-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O3S/c1-16-5-6-17(2)33(16)22-8-10-38-28(22)21-13-27-30-15-20-24(34(27)31-21)14-23-19-12-26(37-4)25(36-3)11-18(19)7-9-32(23)29(20)35/h5-6,8,10-13,15,23H,7,9,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZPIUWICCKGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=NN4C5=C(C=NC4=C3)C(=O)N6CCC7=CC(=C(C=C7C6C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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